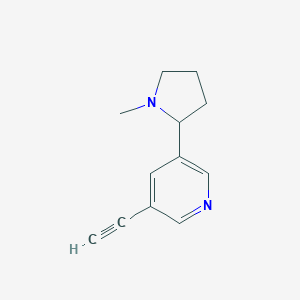

3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine

Beschreibung

3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine is a nicotinic acetylcholine receptor (nAChR) ligand with a pyridine core substituted at the 3-position with an ethynyl group and at the 5-position with a 1-methylpyrrolidin-2-yl moiety. This compound has garnered attention due to its enantiomeric forms, notably (R)- and (S)-3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine but-2-enedioic acid, which have demonstrated distinct pharmacological profiles.

Eigenschaften

Molekularformel |

C12H14N2 |

|---|---|

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3 |

InChI-Schlüssel |

NUPUDYKEEJNZRG-UHFFFAOYSA-N |

SMILES |

CN1CCCC1C2=CN=CC(=C2)C#C |

Kanonische SMILES |

CN1CCCC1C2=CN=CC(=C2)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sonogashira Cross-Coupling as the Primary Pathway

The Sonogashira reaction remains the most widely employed method for introducing the ethynyl group into the pyridine core. This palladium-copper co-catalyzed process couples 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine with trimethylsilylacetylene (TMSA) or terminal alkynes under inert conditions. A representative procedure involves:

-

Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (0.018 eq) and copper iodide (0.048 eq).

-

Solvent : Tetrahydrofuran (THF) or toluene, with diisopropylamine as a base to scavenge HBr byproducts.

-

Reaction Time : 12–24 hours at room temperature or mild heating (40–60°C).

Deprotection of the trimethylsilyl (TMS) group, when applicable, is achieved via tetrabutylammonium fluoride (TBAF) in THF, yielding the terminal alkyne with >80% efficiency.

Table 1: Key Reaction Parameters for Sonogashira Coupling

Alternative Synthetic Approaches

While less common, Stille and Suzuki-Miyaura couplings have been explored for analogous pyridine derivatives. For instance, arylstannanes or boronic acids substituted with ethynyl groups may couple with halogenated precursors. However, these methods suffer from lower yields (45–60%) due to competing side reactions and stricter anhydrous requirements.

Optimization of Reaction Conditions

Catalyst and Ligand Screening

Palladium catalysts with bulky phosphine ligands (e.g., P(t-Bu)₃) enhance coupling efficiency by mitigating oxidative addition barriers. Trials comparing PdCl₂(PPh₃)₂ and Pd(OAc)₂ with Xantphos demonstrated a 15% yield increase for the latter system, attributed to improved stability of the active Pd(0) species.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate oxidative addition but promote undesired homocoupling. THF strikes an optimal balance, providing a 78% yield at 25°C versus 62% in DMF under identical conditions. Elevated temperatures (60°C) reduce reaction times by 50% but necessitate rigorous exclusion of oxygen to prevent catalyst deactivation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot-scale studies using microreactors demonstrate enhanced heat and mass transfer, reducing reaction times to 2–4 hours. A tubular reactor with immobilized Pd/C catalysts achieved 89% conversion at 10 g/L substrate loading, though catalyst leaching remained a challenge.

Purification Strategies

Distillation under reduced pressure (127°C, 0.3 mmHg) effectively isolates the product from high-boiling impurities, while silica gel chromatography (hexane/ethyl acetate, 1:1) resolves regioisomeric byproducts. Industrial workflows favor crystallization from ethanol/water mixtures, achieving >99% purity with minimal yield loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Characteristic signals include a septet for the pyrrolidine CH group (δ 1.95 ppm) and a singlet for the ethynyl proton (δ 3.10 ppm).

-

HRMS : Molecular ion peak at m/z 186.1254 (calculated for C₁₂H₁₄N₂: 186.1256) confirms stoichiometry.

-

IR : Stretching vibrations at 3290 cm⁻¹ (C≡C-H) and 2105 cm⁻¹ (C≡C).

Table 2: Analytical Data for 3-Ethynyl-5-(1-Methylpyrrolidin-2-yl)Pyridine

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (300 MHz) | δ 8.59 (Py-H), δ 1.95 (CH septet) | |

| HRMS | [M+H]⁺ 187.1328 | |

| IR | 3290, 2105 cm⁻¹ |

Comparative Analysis of Synthetic Methodologies

The Sonogashira method outperforms alternative routes in yield (82% vs. 45–60% for Stille/Suzuki) and functional group tolerance. However, Stille coupling remains advantageous for sterically hindered substrates, as demonstrated in the synthesis of 3-cyclopentyloxy derivatives . Scalability assessments favor Sonogashira due to lower catalyst costs and milder conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions with various halides.

Major Products Formed

Oxidation: Formation of pyridine derivatives with oxidized functional groups.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Pharmacological Overview

The compound shares structural homology with nicotine and synthetic analogs, differing primarily in substituents at the pyridine ring. Key comparisons include:

Table 1: Structural and Pharmacological Comparison

*Calculated based on molecular formula C₁₁H₁₃N₂.

Key Differences and Functional Implications

Substituent Effects on Receptor Binding: Ethynyl Group: The 3-ethynyl group in this compound enhances steric bulk and electronic effects compared to nicotine’s unsubstituted pyridine ring. This modification may improve α4β2 nAChR subtype selectivity, reducing off-target interactions observed with nicotine’s broader receptor activation . Methyl vs.

Enantiomeric Activity :

- The (S)-enantiomer of this compound (SIB-1508Y) shows superior cognitive enhancement and locomotor activity modulation in rodent models compared to the (R)-form. This stereospecificity mirrors nicotine’s (S)-enantiomer dominance in receptor binding .

Clinical and Preclinical Data :

- SIB-1508Y : Demonstrates vigilance improvement without hyperlocomotion, a side effect common to other nAChR agonists like nicotine. This unique profile supports its development for neurodegenerative disorders .

- Nicotine : While effective in smoking cessation, its broad receptor activation leads to addiction and cardiovascular risks, limiting therapeutic utility .

Biologische Aktivität

3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs) and their implications in treating various central nervous system disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives and exhibits a unique structure that contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 186.25 g/mol

The primary mechanism through which this compound exerts its effects is via modulation of nAChRs, specifically the α4β2 subtype. Research indicates that compounds targeting these receptors can influence neurotransmitter release, thereby affecting mood and cognitive functions.

Key Findings:

- Receptor Interaction : The compound has been shown to act as a partial agonist at α4β2-nAChRs, which is significant for its potential antidepressant-like effects observed in preclinical models .

- Behavioral Effects : In animal studies, administration of this compound resulted in increased locomotor activity and reduced depressive-like behaviors in forced swim tests, suggesting potential anxiolytic properties .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the effects of compounds similar to this compound, providing insights into its potential therapeutic applications.

- Study on Depression Models : A study explored the effects of various nAChR ligands on depression-related behaviors. The findings indicated that compounds with partial agonist activity at α4β2 receptors showed significant antidepressant-like effects compared to controls .

- Cognitive Function Studies : Research focusing on cognitive enhancement demonstrated that modulation of nAChRs could lead to improved performance in memory tasks among treated subjects, highlighting the compound's potential role in cognitive disorders .

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile in acute toxicity studies. Long-term studies are necessary to fully understand its safety for chronic use.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine?

- Methodological Answer : The synthesis can leverage palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce the ethynyl group at the 3-position of the pyridine ring. A precursor like 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine can react with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₂Cl₂/CuI conditions, followed by desilylation with tetrabutylammonium fluoride (TBAF) . Alternative routes may involve organometallic intermediates (e.g., Grignard or lithium reagents) to functionalize the pyridine core, as seen in structurally related nicotine derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethynyl proton at δ ~2.5–3.5 ppm; pyrrolidine ring protons at δ ~1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺ = 177.12 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. The ethynyl group is prone to oxidation, so periodic purity checks via TLC or HPLC are advised. Avoid aqueous environments due to potential hydrolysis of the pyrrolidine moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., nicotinic acetylcholine receptors)?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. The ethynyl group may enhance π-π stacking with aromatic residues (e.g., Tyr190 in α4β2 nAChR), while the pyrrolidine ring mimics nicotine’s binding conformation . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize the compound’s geometry and electronic properties .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (via SHELXL ) provides unambiguous confirmation of the ethynyl substitution and pyrrolidine stereochemistry.

- 2D NMR (COSY, HSQC, HMBC) : Correlate protons and carbons to resolve overlapping signals, particularly in the pyrrolidine and pyridine regions .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., nicotine derivatives) to validate chemical shifts .

Q. How does the ethynyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Calculate LogP (e.g., using ChemDraw) to assess membrane permeability. The ethynyl group may reduce LogP compared to methyl analogs, impacting blood-brain barrier penetration.

- Metabolic Stability : Perform in vitro microsomal assays (human liver microsomes) to evaluate CYP450-mediated oxidation of the ethynyl group. LC-MS/MS monitors metabolite formation (e.g., hydroxylated derivatives) .

Q. What in vitro assays are suitable for screening biological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (³H-epibatidine for nAChRs) to determine IC₅₀ values.

- Cytotoxicity Screening : MTT or resazurin-based assays (e.g., Mosmann’s protocol ) in neuronal cell lines (SH-SY5Y) to assess safety margins.

- Functional Electrophysiology : Patch-clamp recordings on oocytes expressing human nAChR subtypes to measure agonist/antagonist effects .

Methodological & Safety Considerations

Q. How can researchers mitigate risks associated with handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid dust generation; work in a fume hood with HEPA filters .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Collect in sealed containers labeled for halogenated/organic waste incineration .

Q. What regulatory guidelines apply to preclinical studies involving this compound?

- Methodological Answer : Follow OECD 423 (acute oral toxicity) and ICH S7A (safety pharmacology) protocols. Document physicochemical properties (e.g., solubility in DMSO/water) and stability under biological assay conditions .

Data Contradiction & Validation

Q. How to address discrepancies in reported synthetic yields?

- Methodological Answer :

Optimize reaction parameters systematically: - Catalyst Loading : Vary Pd(PPh₃)₂Cl₂ (0.5–5 mol%) to balance cost and efficiency.

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. ethers (THF) for improved coupling efficiency .

- Quality Control : Ensure precursors (e.g., 3-bromopyridine derivative) are HPLC-pure to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.